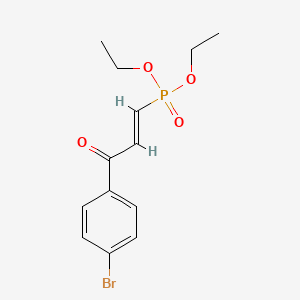
(E)-Diethyl (3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters. For instance, the reaction of diethyl phosphite with 4-bromobenzaldehyde under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. The compound’s bromophenyl group can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Dimethyl methylphosphonate
- Bisphosphonates
Uniqueness
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is unique due to its combination of a bromophenyl group and a phosphonate ester. This structural feature imparts distinct reactivity and potential for diverse applications compared to other phosphonates .
Conclusion
Diethyl (E)-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)phosphonate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science.
Propiedades
Fórmula molecular |
C13H16BrO4P |
|---|---|
Peso molecular |
347.14 g/mol |
Nombre IUPAC |
(E)-1-(4-bromophenyl)-3-diethoxyphosphorylprop-2-en-1-one |
InChI |
InChI=1S/C13H16BrO4P/c1-3-17-19(16,18-4-2)10-9-13(15)11-5-7-12(14)8-6-11/h5-10H,3-4H2,1-2H3/b10-9+ |
Clave InChI |
DHYOWFFEFPKXAK-MDZDMXLPSA-N |
SMILES isomérico |
CCOP(=O)(/C=C/C(=O)C1=CC=C(C=C1)Br)OCC |
SMILES canónico |
CCOP(=O)(C=CC(=O)C1=CC=C(C=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


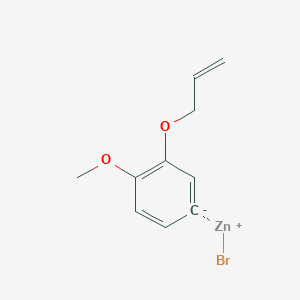
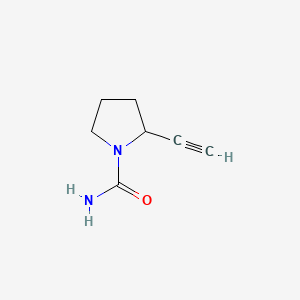
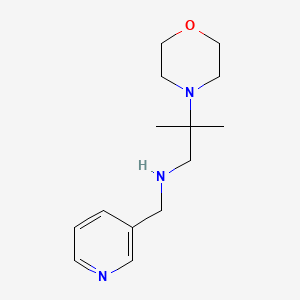
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
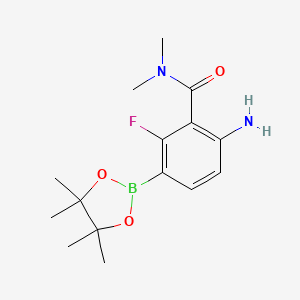
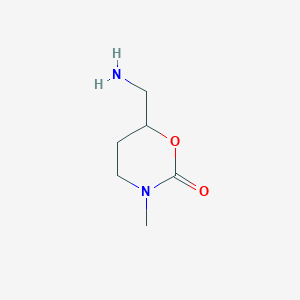
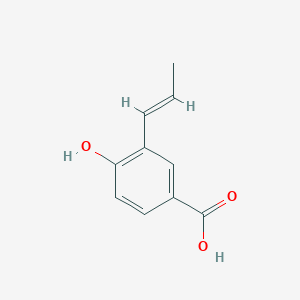
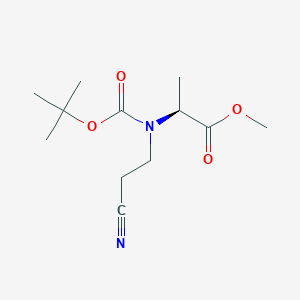
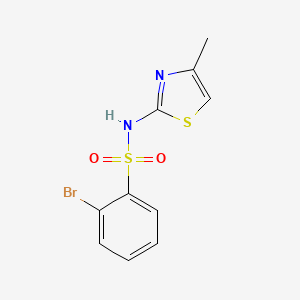
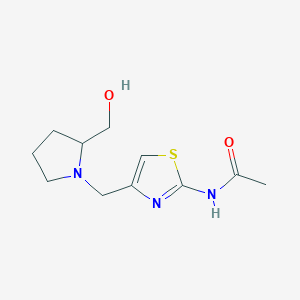
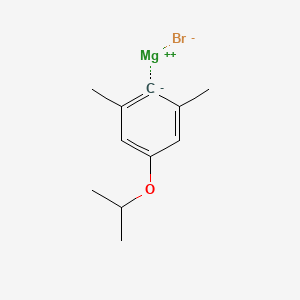
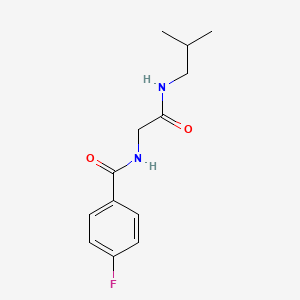
![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
